

The Structural Elucidation of 4-bromo-1-methyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **4-bromo-1-methyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and the logical workflow used to confirm its molecular structure.

Molecular Structure and Properties

4-bromo-1-methyl-1H-pyrazole is a substituted pyrazole with the molecular formula $C_4H_5BrN_2$. Its structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group attached to one nitrogen (N1) and a bromine atom at the C4 position.

Property	Value
IUPAC Name	4-bromo-1-methyl-1H-pyrazole
Molecular Formula	C ₄ H ₅ BrN ₂
Molecular Weight	161.00 g/mol
CAS Number	15803-02-8
Physical Form	Liquid
Boiling Point	185-188 °C at 760 mmHg
Density	1.558 g/mL at 25 °C

Spectroscopic Data for Structure Confirmation

The structural assignment of **4-bromo-1-methyl-1H-pyrazole** is corroborated by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and electronic environment of hydrogen atoms in the molecule. For **4-bromo-1-methyl-1H-pyrazole**, the spectrum is expected to show two distinct signals corresponding to the two aromatic protons on the pyrazole ring and one signal for the methyl protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5	Singlet	1H	H5
~7.4	Singlet	1H	H3
~3.8	Singlet	3H	N-CH ₃

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles. The exact values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For **4-bromo-1-methyl-1H-pyrazole**, four signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the one carbon of the methyl group.

Chemical Shift (δ) (ppm)	Assignment
~138	C5
~128	C3
~93	C4-Br
~39	N-CH ₃

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles and the known effects of bromine substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **4-bromo-1-methyl-1H-pyrazole**, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion is expected, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

m/z	Interpretation
160/162	[M] ⁺ , Molecular ion peak showing the bromine isotope pattern
119/121	[M - CH ₃ N] ⁺
81	[M - Br] ⁺
42	[C ₂ H ₂ N] ⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for N-alkylated pyrazoles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-bromo-1-methyl-1H-pyrazole** is expected to show characteristic absorption bands for C-H and C=N stretching and bending vibrations.

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic (pyrazole ring)
~2950-2850	C-H stretch	Aliphatic (methyl group)
~1550-1450	C=N, C=C stretch	Pyrazole ring
~1450-1375	C-H bend	Methyl group
~1100-1000	C-N stretch	Pyrazole ring
~700-600	C-Br stretch	Bromo group

Note: Predicted absorption frequencies are based on typical values for similar heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **4-bromo-1-methyl-1H-pyrazole**.

Synthesis of 4-bromo-1-methyl-1H-pyrazole

A common method for the synthesis of **4-bromo-1-methyl-1H-pyrazole** is the electrophilic bromination of 1-methylpyrazole.

Materials:

- 1-methylpyrazole

- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable solvent)
- Stirring apparatus
- Reaction flask
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 1-methylpyrazole in acetonitrile in a reaction flask.
- Cool the solution in an ice bath.
- Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by distillation.

NMR Spectroscopy

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

¹H NMR Protocol:

- Dissolve approximately 5-10 mg of the purified **4-bromo-1-methyl-1H-pyrazole** in about 0.6 mL of a deuterated solvent in a clean, dry NMR tube.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Protocol:

- Prepare a more concentrated sample (approximately 20-50 mg in 0.6 mL of deuterated solvent).
- Acquire the ¹³C NMR spectrum with proton decoupling.
- A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Process the data in a similar manner to the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer

- GC column suitable for separating heterocyclic compounds (e.g., a non-polar or medium-polarity column)
- Helium carrier gas

Procedure:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet.
- The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs.
- The separated components elute from the column and enter the mass spectrometer.
- In the ion source (typically using electron ionization - EI), the molecules are ionized and fragmented.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer
- Potassium bromide (KBr) of spectroscopic grade
- Agate mortar and pestle
- Pellet press

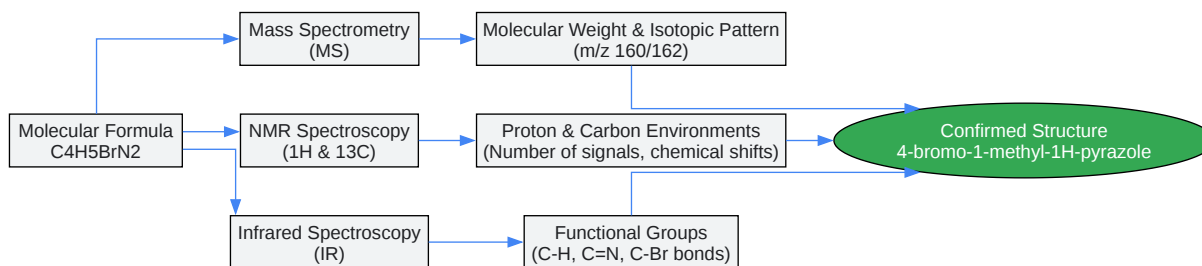
Procedure (KBr Pellet Method):

- Thoroughly dry the KBr powder to remove any moisture.

- Grind a small amount of the liquid sample with the KBr powder in an agate mortar and pestle.
- Place the mixture into a pellet press die.
- Apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **4-bromo-1-methyl-1H-pyrazole**, starting from the initial molecular formula and culminating in the confirmed structure through spectroscopic analysis.



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Structure Elucidation Workflow

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com